3-苄基-6-溴-2-氯喹啉

描述

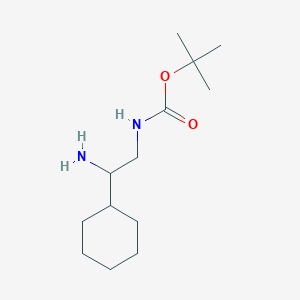

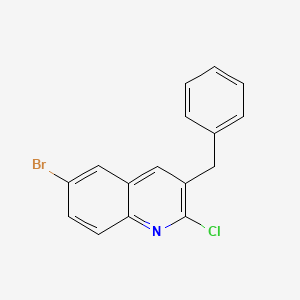

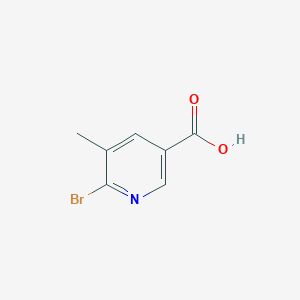

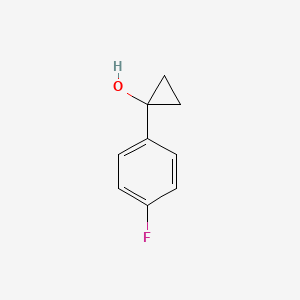

3-Benzyl-6-bromo-2-chloroquinoline is a chemical compound with the CAS number 654655-68-2 . It is a light yellow to yellow powder or crystal . This compound is an intermediate in the synthesis of (αS,βR)-Bedaquiline (B119540), a diarylquinoline derivative that acts as a mycobacterial inhibitor . Bedaquiline shows promise as a potential drug in the treatment of tuberculosis .

Synthesis Analysis

The synthesis of 3-Benzyl-6-bromo-2-chloroquinoline involves several steps. One method involves the reaction of phenylpropionyl chloride with p-bromoaniline to obtain N-(4-bromophenyl) phenylacrylamide. This compound then undergoes a Vilsmeier-Haake reaction with phosphorus oxychloride and N, N-dimethylformamide to generate 3-Benzyl-6-bromo-2-chloroquinoline .Molecular Structure Analysis

The molecular formula of 3-Benzyl-6-bromo-2-chloroquinoline is C16H11BrClN . It has a molecular weight of 332.63 . The InChI code for this compound is 1S/C16H11BrClN/c17-14-6-7-15-12(10-14)9-13(16(18)19-15)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2 .Chemical Reactions Analysis

3-Benzyl-6-bromo-2-chloroquinoline is an important intermediate in the synthesis of Bedaquiline, a potential drug for the treatment of tuberculosis . It can react with sodium methoxide in dry methanol to produce 3-benzyl-6-bromo-2-methoxyquinoline .Physical And Chemical Properties Analysis

3-Benzyl-6-bromo-2-chloroquinoline has a density of 1.5±0.1 g/cm3 . It has a boiling point of 435.9±40.0 °C at 760 mmHg . The compound is a light yellow to yellow powder or crystal . It has a flash point of 217.4±27.3 °C .科学研究应用

合成和结构分析

3-苄基-6-溴-2-氯喹啉是合成芳基喹啉化合物的重要中间体。周等人(2022 年)的一项研究重点关注其合成和使用红外光谱、核磁共振和质谱等技术进行的结构确认。使用 X 射线衍射分析单晶,并使用密度泛函理论 (DFT) 计算其分子结构,显示出与晶体结构的一致性。这项研究通过分子静电势和前沿分子轨道研究揭示了化合物的某些物理化学性质 (Zhou et al., 2022).

抗菌和抗结核活性

已探索 3-苄基-6-溴-2-氯喹啉衍生物的抗分枝杆菌活性。Upadhayaya 等人(2009 年)合成并评估了一系列这些衍生物对结核分枝杆菌的活性,发现一些化合物表现出显着的生长抑制作用,表明它们作为抗结核剂的潜力 (Upadhayaya et al., 2009)。此外,Patel 等人(2006 年)的一项研究探索了新型喹唑啉酮的合成并评估了它们的抗菌活性,突出了这些化合物的生物学意义 (Patel et al., 2006).

抗病毒和细胞毒活性

已研究 3-苄基-6-溴-2-氯喹啉衍生物的抗病毒和细胞毒活性。例如,Selvam 等人(2010 年)合成了新型喹唑啉-4(3H)-酮,并评估了它们对 HIV、HSV 和痘苗病毒的体外抗病毒活性。他们发现某些衍生物表现出明显的抗病毒活性,特别是对单纯疱疹病毒和痘苗病毒 (Selvam et al., 2010).

抗结核药物的开发

3-苄基-6-溴-2-氯喹啉在开发新的抗结核药物中发挥了重要作用。Omelkov 等人(2020 年)的一项研究描述了该化合物的衍生物的合成,导致了 Bedaqueline® 的创建,这是一种新型抗结核药物,突出了其在药物研究中的重要性 (Omelkov et al., 2020).

在癌症研究中的潜力

Ghanei 等人(2016 年)研究了 2-氯喹啉衍生物作为人 AKT1 抑制剂的潜力,AKT1 是一种与癌症并发症相关的酶。他们合成并从理论上评估了一系列衍生物,突出了这些化合物在癌症研究中的生物学重要性 (Ghanei et al., 2016).

作用机制

Target of Action

It is known to be an intermediate in the synthesis of bedaquiline , a diarylquinoline derivative that acts as a mycobacterial inhibitor .

Mode of Action

As an intermediate in the synthesis of Bedaquiline , it may contribute to the overall mechanism of action of the final compound.

Biochemical Pathways

As an intermediate in the synthesis of bedaquiline , it may play a role in the pathways affected by this drug.

Result of Action

As an intermediate in the synthesis of Bedaquiline , it may contribute to the overall effects of the final compound.

安全和危害

未来方向

属性

IUPAC Name |

3-benzyl-6-bromo-2-chloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrClN/c17-14-6-7-15-12(10-14)9-13(16(18)19-15)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGXUDVNBDYIJHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(N=C3C=CC(=CC3=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70726806 | |

| Record name | 3-Benzyl-6-bromo-2-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

654655-68-2 | |

| Record name | 3-Benzyl-6-bromo-2-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What spectroscopic techniques were used to confirm the structure of 3-Benzyl-6-bromo-2-chloroquinoline?

A1: The researchers utilized a combination of spectroscopic techniques to confirm the structure of 3-Benzyl-6-bromo-2-chloroquinoline. These techniques included Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance spectroscopy (1H NMR), carbon-13 nuclear magnetic resonance spectroscopy (13C NMR), and mass spectrometry. [] You can access the paper detailing this research here:

Q2: How does the computationally predicted structure of 3-Benzyl-6-bromo-2-chloroquinoline compare to the experimentally determined crystal structure?

A2: Density functional theory (DFT) calculations were employed to predict the molecular structure of 3-Benzyl-6-bromo-2-chloroquinoline. The study found that the DFT-optimized structure showed good agreement with the structure obtained through single-crystal X-ray diffraction. This consistency between computational modeling and experimental results strengthens the validity of both approaches in characterizing the molecule. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1442909.png)

![N-[1-(1-benzofuran-2-yl)ethyl]-2-chloro-N-methylacetamide](/img/structure/B1442915.png)